2-Methoxy-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine
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Overview
Description
2-Methoxy-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine is an organic compound with the molecular formula C11H15NO3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxypyridine with tetrahydro-2H-pyran-2-ol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the tetrahydropyran-2-yloxy group on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The methoxy and tetrahydropyran-2-yloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce piperidine derivatives.
Scientific Research Applications
2-Methoxy-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine involves its interaction with specific molecular targets. The methoxy and tetrahydropyran-2-yloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxytetrahydropyran: A simpler analog with only a methoxy group and a tetrahydropyran ring.
2-Methoxypyridine: Lacks the tetrahydropyran-2-yloxy group, making it less complex.
Tetrahydro-2H-pyran-2-ol: Contains the tetrahydropyran ring but lacks the pyridine structure.
Uniqueness
2-Methoxy-5-((tetrahydro-2H-pyran-2-yl)oxy)pyridine is unique due to the presence of both the methoxy and tetrahydropyran-2-yloxy groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-methoxy-5-(oxan-2-yloxy)pyridine |
InChI |
InChI=1S/C11H15NO3/c1-13-10-6-5-9(8-12-10)15-11-4-2-3-7-14-11/h5-6,8,11H,2-4,7H2,1H3 |
InChI Key |
LPIWPJMRMFZDRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)OC2CCCCO2 |
Origin of Product |
United States |
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